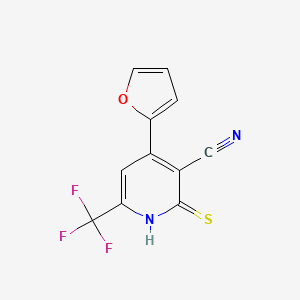4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
CAS No.: 438218-38-3
Cat. No.: VC6643567
Molecular Formula: C11H5F3N2OS
Molecular Weight: 270.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 438218-38-3 |
|---|---|
| Molecular Formula | C11H5F3N2OS |
| Molecular Weight | 270.23 |
| IUPAC Name | 4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H5F3N2OS/c12-11(13,14)9-4-6(8-2-1-3-17-8)7(5-15)10(18)16-9/h1-4H,(H,16,18) |
| Standard InChI Key | SKEXRZHZBADDHF-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Features
4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile belongs to the nicotinonitrile family, a class of heterocyclic compounds known for their versatility in medicinal chemistry. Its IUPAC name, 4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile, reflects the presence of three critical substituents:
-
A furan-2-yl group at the 4-position of the pyridine ring, contributing π-electron density and potential bioisosteric properties.
-
A trifluoromethyl (-CF₃) group at the 6-position, enhancing metabolic stability and lipophilicity.
-
A thiol (-SH) group at the 2-position, enabling nucleophilic reactivity and metal coordination .
The molecular formula C₁₁H₅F₃N₂OS (MW: 270.23 g/mol) was confirmed via high-resolution mass spectrometry . The canonical SMILES string C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N provides a topological representation of the molecule, while the InChI key SKEXRZHZBADDHF-UHFFFAOYSA-N ensures unambiguous chemical identifier interoperability .
Table 1: Key Identifiers and Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅F₃N₂OS |
| Molecular Weight | 270.23 g/mol |
| SMILES | C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N |
| InChI Key | SKEXRZHZBADDHF-UHFFFAOYSA-N |
| Boiling Point | 274.7 ± 50.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
Synthesis and Manufacturing
While the exact synthetic route to 4-(furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile remains undisclosed in publicly available literature, analogous nicotinonitrile derivatives suggest plausible strategies. For example, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (CAS 13600-42-5) undergoes palladium-catalyzed cross-coupling reactions with boronic acids or heterocyclic nucleophiles . Applying similar methodology, the furan-2-yl group could be introduced via Suzuki-Miyaura coupling using furan-2-ylboronic acid. Subsequent thiolation at the 2-position might involve nucleophilic displacement of a chloro or nitro group with sodium hydrosulfide (NaSH) .
Critical challenges in synthesis include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4- and 6-positions of the pyridine ring.
-
Stability of the thiol group: Oxidative dimerization to disulfides necessitates inert atmosphere handling.
-
Purification: The polar nitrile and thiol groups may complicate chromatographic separation, favoring recrystallization from aprotic solvents .
Physicochemical Properties
The compound’s boiling point (274.7 °C) and density (1.5 g/cm³) suggest moderate volatility and a compact molecular packing structure, likely influenced by the planar furan ring and strong dipole interactions from the -CF₃ and -CN groups . The log P (partition coefficient) is estimated to be ~3.05 based on analogous trifluoromethylpyridines, indicating moderate lipophilicity suitable for transmembrane permeability in drug discovery .
Table 2: Experimental and Predicted Physicochemical Data
| Parameter | Value/Description |
|---|---|
| Solubility (Water) | <0.1 mg/mL (predicted) |
| Log P (octanol-water) | 3.05 (consensus prediction) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 (thiol group) |
| Rotatable Bonds | 1 |
Reactivity and Functional Group Analysis
The molecule’s reactivity is governed by three functional groups:
-
Nitrile (-CN): Participates in cycloaddition reactions (e.g., [2+3] cycloadditions with azides) and serves as a precursor to amidines or tetrazoles.
-
Thiol (-SH): Forms disulfide bridges under oxidative conditions, coordinates with metal ions (e.g., Hg²⁺, Cu²⁺), and undergoes alkylation to thioethers.
-
Trifluoromethyl (-CF₃): Provides electron-withdrawing effects, stabilizing adjacent positive charges and resisting metabolic oxidation .
Quantum mechanical calculations predict the thiol group to exhibit a pKa of ~8.5, enabling deprotonation under mildly basic conditions to generate a nucleophilic thiolate anion. This property is exploitable in Michael addition reactions or as a ligand in catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume